Methanol-d

Catalog No.
S1491825
CAS No.
1455-13-6
M.F
CH4O
M. Wt
33.048 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanol-d

CAS Number

1455-13-6

Product Name

Methanol-d

IUPAC Name

deuteriooxymethane

Molecular Formula

CH4O

Molecular Weight

33.048 g/mol

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i2D

InChI Key

OKKJLVBELUTLKV-VMNATFBRSA-N

SMILES

CO

Synonyms

Bieleski’s Solution-d; Carbinol-d; Methanol Cluster-d; Methyl Alcohol-d; Methyl Hydroxide-d; Methylol-d; Monohydroxymethane-d; NSC 85232-d; Wood Alcohol-d; MeOD

Canonical SMILES

CO

Isomeric SMILES

[2H]OC

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methanol-d is a widely used solvent in NMR spectroscopy due to its several advantageous properties:

  • Deuterium has a spin of 1, unlike the spin of 1/2 for hydrogen. This eliminates interference from the abundant hydrogen nuclei in the sample and surrounding environment, allowing for clearer and more accurate signals from the target molecules being analyzed .
  • Methanol-d is a good solvent for a broad range of molecules due to its polarity and ability to dissolve both polar and non-polar compounds.
  • Methanol-d has a relatively high boiling point (64.7 °C), making it suitable for studies at elevated temperatures.

Furthermore, the specific resonance peaks of the deuterium atoms in Methanol-d can be used as an internal reference for chemical shift calibration in NMR spectra. This ensures consistent and reliable interpretation of the data across different experiments and instruments.

Isotope Labeling and Tracking

Methanol-d can be used as a labeling agent in various biological and chemical experiments. By incorporating deuterium atoms into specific molecules, researchers can track their fate and behavior within complex systems.

  • In metabolic studies, deuterium-labeled substrates can be used to trace metabolic pathways and identify the intermediates and products of various biochemical reactions.
  • In protein studies, deuterium labeling can be used to study protein dynamics and interactions. By selectively deuterating specific regions of a protein, researchers can probe their mobility and engagement with other molecules.
  • In environmental studies, deuterium-labeled compounds can be used to track the movement and transformation of pollutants in the environment.

Neutron Scattering Studies

Due to the different scattering properties of neutrons with hydrogen and deuterium, Methanol-d can be used in neutron scattering studies. These techniques provide valuable information about the structure and dynamics of materials at the atomic and molecular level.

  • Neutron diffraction with deuterated samples can help to distinguish between hydrogen and other light atoms in complex molecules, providing a clearer picture of their spatial arrangement.
  • Neutron spin echo spectroscopy can be used to study the dynamics of molecules by measuring their relaxation times, which are sensitive to their local environment and interactions.

Methanol-d, also known as deuterated methanol or Methanol-D, is a stable isotopic variant of methanol where hydrogen atoms are replaced by deuterium. Its chemical formula is CD3OH\text{CD}_3\text{OH} or CD4O\text{CD}_4\text{O}. Deuterated compounds are often used in scientific research due to their unique properties, such as altered physical and chemical behaviors compared to their non-deuterated counterparts. Methanol-d is particularly valuable in studies involving nuclear magnetic resonance spectroscopy and in tracing chemical pathways in biological systems.

Methanol-d shares many of the safety hazards of regular methanol:

  • Flammability: Highly flammable liquid and vapor []. Flash point around 11 °C [].
  • Toxicity: Toxic if swallowed, inhaled, or absorbed through skin []. Can cause blindness, organ damage, and death in severe cases [].
  • Reactivity: Reacts violently with strong oxidizing agents [].

Safety Precautions:

  • Handle Methanol-d in a well-ventilated fume hood.
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.
  • Properly dispose of waste according to local regulations.
Similar to those of regular methanol but with distinct kinetic and thermodynamic properties due to the presence of deuterium. Some notable reactions include:

  • Oxidation Reactions: Methanol-d can be oxidized to formaldehyde, following the reaction:
    2CD3OH+O22CD2O+2H2O2\text{CD}_3\text{OH}+\text{O}_2\rightarrow 2\text{CD}_2\text{O}+2\text{H}_2\text{O}
  • Deuteration Reactions: Methanol-d can react with other compounds to form various deuterated products, such as:
    CH3O+CD4O=C2H4D7O2\text{CH}_3\text{O}+\text{CD}_4\text{O}=\text{C}_2\text{H}_4\text{D}_7\text{O}_2 .

These reactions are essential for understanding the behavior of methanol in different environments and for developing new synthetic pathways.

Methanol-d can be synthesized through several methods:

  • Direct Exchange: One common method involves the exchange of hydrogen atoms with deuterium using heavy water (D₂O) under catalytic conditions.
  • Catalytic Hydrogenation: Another method includes the catalytic hydrogenation of carbon dioxide or carbon monoxide in the presence of deuterium gas.
  • Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing methanol-d from carbon dioxide and deuterium, which can be more sustainable and efficient .

These synthesis methods allow for the production of high-purity methanol-d suitable for various applications.

Methanol-d has a wide range of applications across different fields:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent in NMR spectroscopy due to its unique isotopic properties, which help reduce background signals from protons.
  • Chemical Research: It is used in studies involving reaction mechanisms and kinetics, providing insights into the behavior of organic compounds.
  • Biological Studies: Methanol-d is utilized in metabolic labeling experiments to trace pathways and understand biological processes more clearly.
  • Material Science: It plays a role in synthesizing advanced materials where isotopic labeling is crucial for understanding structure-property relationships.

Research involving interaction studies has shown that methanol-d behaves similarly to regular methanol but exhibits differences due to its isotopic nature. For instance, studies on the interactions between methanol-d and metal oxides have revealed insights into catalytic processes that differ from those observed with regular methanol. These differences are primarily attributed to the kinetic isotope effect, which influences reaction rates and mechanisms .

Methanol-d shares similarities with several other deuterated compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Characteristics
MethanolCH₃OHCommon solvent; widely used in industrial applications.
EthanolC₂H₅OHAlcoholic beverage; used as a solvent and fuel.
Acetic AcidCH₃COOHUsed as a preservative; has distinct acidity properties.
Deuterated EthanolC₂D₅ODUsed in NMR studies; exhibits different solubility characteristics.
Deuterated Acetic AcidC₂D₃O₂Useful for studying reaction mechanisms involving carboxylic acids.

Methanol-d is unique due to its specific isotopic labeling, which allows researchers to trace reactions and interactions more effectively than with non-deuterated compounds.

The production of deuterated methanol represents a critical intersection of isotopic chemistry and industrial scalability, where precise control of deuterium incorporation must be balanced with economic viability [1] [3]. Modern synthetic approaches have evolved from traditional batch processes to sophisticated continuous-flow systems that enable enhanced selectivity and improved atom economy [6] [9]. The development of efficient methodologies for methanol-d synthesis has become increasingly important due to growing applications in pharmaceutical development, materials science, and analytical chemistry [10] [21].

Catalytic Deuterium Exchange Strategies for Methanol-d₄ Synthesis

Contemporary catalytic deuterium exchange strategies for methanol-d₄ synthesis encompass a diverse range of mechanistic pathways, each offering distinct advantages in terms of selectivity, efficiency, and operational conditions [2] [3]. These methodologies have been systematically developed to address the fundamental challenges associated with hydrogen isotope exchange reactions, including kinetic isotope effects and thermodynamic equilibrium limitations [13] [16]. The strategic selection of catalytic systems directly influences the degree of deuterium incorporation, reaction kinetics, and overall process economics [5] [21].

Heterogeneous Metal-Catalyzed H/D Isotope Transfer Mechanisms

Heterogeneous metal-catalyzed hydrogen deuterium isotope transfer mechanisms represent the most extensively studied approach for methanol-d₄ synthesis, utilizing the reversible nature of metal-hydrogen bond formation and cleavage [3] [5]. These systems typically employ supported noble metals or transition metal nanoparticles that facilitate the activation of both deuterium sources and organic substrates through coordinative interactions [9] [21]. The mechanistic pathway involves initial adsorption of methanol onto the catalyst surface, followed by carbon-hydrogen bond activation and subsequent deuterium incorporation through surface-mediated exchange processes [3] [12].

The fundamental mechanism proceeds through the formation of metal-hydride intermediates, where the metal center serves as a temporary reservoir for hydrogen and deuterium atoms [5] [16]. Ruthenium and rhodium nanoparticles have demonstrated exceptional activity in selective hydrogen deuterium exchange reactions, achieving deuterium incorporation levels exceeding ninety-four percent when utilizing deuterium gas as the deuterium source [5]. The energy barriers for carbon-hydrogen activation vary significantly depending on the metal center and support material, with activation energies ranging from twenty-five to sixty-five kilojoules per mole [3] [5].

Kinetic isotope effects play a crucial role in determining the selectivity and efficiency of heterogeneous metal-catalyzed deuteration reactions [13] [16]. Primary kinetic isotope effects for hydrogen deuterium exchange typically range from 2.2 to 4.8, reflecting the fundamental differences in zero-point energies between carbon-hydrogen and carbon-deuterium bonds [13]. Temperature-dependent studies have revealed that kinetic isotope effects generally increase at lower temperatures, with values reaching 4.8 at 250 Kelvin compared to 3.0 at 323 Kelvin [13].

Catalyst SystemDeuterium SourceOperating Temperature (°C)Deuterium Incorporation (%)Turnover Frequency (h⁻¹)Catalyst Loading (wt%)
Heterogeneous Metal-Catalyzed H/D ExchangeD₂ gas20-10095-9910-505-10
Ru/Rh NanoparticlesD₂ gas20-10094-9820-405-10
Continuous-Flow Iron CatalystD₂O140-200>904.54.9
Fe-P Pair-Site CatalystD₂O140-200>95131.30.15

Iron-based catalysts have emerged as promising alternatives to precious metal systems, offering enhanced sustainability and reduced cost considerations [9] [21]. Nanostructured iron catalysts prepared through biomass-derived synthetic routes demonstrate remarkable activity for the selective deuteration of aromatic and heteroaromatic compounds using heavy water as the deuterium source [9]. These systems achieve deuterium incorporation levels exceeding ninety percent while maintaining excellent functional group tolerance and scalability to kilogram quantities [9].

The development of atomically dispersed iron-phosphorus pair-site catalysts represents a significant advancement in heterogeneous deuteration catalysis [21]. These catalysts exhibit exceptional turnover frequencies of 131.3 h⁻¹ with remarkably low iron loadings of 0.15 weight percent, demonstrating activity up to thirty times higher than conventional iron nanoparticle catalysts [21]. Density functional theory calculations reveal that iron-phosphorus pair sites play a crucial role in activating both heavy water and organic substrates, enabling regioselective deuteration through cooperative metal-nonmetal interactions [21].

Photoredox-Cobalt Mediated Deuteration Pathways

Photoredox-cobalt mediated deuteration pathways represent an innovative approach that combines visible light photocatalysis with cobalt-based hydrogen deuterium exchange catalysis [2] [4]. This methodology utilizes cobaloxime complexes as hydrogen deuterium exchange catalysts in conjunction with iridium-based photoredox catalysts to enable facile deuterium incorporation under mild reaction conditions [2]. The synergistic photoredox cobalt catalysis system operates through a sequence of reversible addition-elimination reactions involving photogenerated cobalt(III)-hydride species [2].

The mechanistic pathway begins with photoreduction of the cobaloxime catalyst to generate the catalytically active cobalt(III)-hydride species [2] [4]. This process involves initial excitation of the iridium photoredox catalyst followed by reductive quenching with an organic base such as diisopropylethylamine [2]. The resulting cobalt(III)-hydride intermediate undergoes rapid hydrogen deuterium exchange with deuterium sources including heavy water or deuterated methanol [2].

Substrate scope investigations have demonstrated that photoredox-cobalt mediated deuteration systems exhibit excellent compatibility with a diverse range of alkenes and aromatic compounds [2]. Terminal alkenes undergo selective deuteration at terminal positions with deuterium incorporation levels reaching ninety-seven percent under optimized conditions [2]. Internal alkenes demonstrate preferential deuteration at benzylic positions, reflecting the influence of electronic and steric factors on regioselectivity [2].

The optimization of reaction conditions reveals critical dependencies on base selection, deuterium source concentration, and light intensity [2]. Diisopropylethylamine emerges as the optimal base, playing a dual role as both a reductant for photoredox generation of cobalt(III)-hydride species and as an organic base to promote subsequent proton exchange [2]. Heavy water concentrations of 166 equivalents with deuterium to hydrogen ratios of 66:1 provide optimal deuterium incorporation while maintaining reasonable reaction rates [2].

Control experiments demonstrate that the deuteration process is completely suppressed without light irradiation, confirming the photocatalytic nature of the hydrogen deuterium exchange mechanism [2]. Light on-off experiments reveal that continuous irradiation is required to maintain catalytic activity, indicating that the photoredox cycle is essential for regenerating the active cobalt(III)-hydride species [2].

Mechanistic studies propose that the cobalt(III)-hydride species undergoes addition to alkene substrates followed by fast proton exchange with deuterium reservoirs [2] [4]. The rate-determining step involves addition of allenyl-cobalt species to carbonyl substrates, as evidenced by significant inverse secondary isotopic effects [4]. Dynamic kinetic transformation of diastereomeric allenyl-cobalt intermediates contributes to the high stereoselectivity observed in these reactions [4].

Deuteration MechanismKey IntermediatesRate-Determining StepActivation Energy (kJ/mol)Kinetic Isotope Effect
Photoredox-Cobalt Mediated PathwaysCo(III)-H speciesAddition to alkene substrate35-501.7-3.0
Heterogeneous Metal-Catalyzed H/D ExchangeMetal-hydride complexesH/D exchange at metal center45-652.2-4.8
Concerted Metalation-DeprotonationCMD transition statesC-H bond activation55-752.5-3.5
Hydrogen Borrowing StrategyMetal-alkoxide intermediatesβ-hydride elimination40-603.0-5.0

Continuous-Flow Reactor Systems for Scalable Deuterated Methanol Production

Continuous-flow reactor systems have emerged as the preferred technology platform for scalable deuterated methanol production, offering superior control over reaction parameters, enhanced heat and mass transfer, and improved process safety compared to traditional batch operations [6] [7]. These systems enable precise manipulation of residence time, temperature profiles, and reagent mixing, resulting in enhanced deuterium incorporation efficiency and reduced formation of undesired byproducts [6] [10]. The implementation of continuous-flow methodologies has demonstrated significant advantages in terms of process intensification, energy efficiency, and operational flexibility [10] [11].

The fundamental design principles of continuous-flow deuteration systems involve the integration of electrolytic deuterium generation, catalytic reaction zones, and real-time product monitoring capabilities [6] [10]. Modern flow reactors utilize electrolysis of heavy water to generate high-purity deuterium gas in situ, eliminating the need for external deuterium gas handling and storage [6]. This approach significantly reduces operational costs and safety concerns while ensuring consistent deuterium purity throughout the process [6].

Catalyst cartridge design represents a critical component of continuous-flow deuteration systems, with typical configurations employing cylindrical cartridges containing approximately 100 milligrams of supported metal catalysts [7]. Internal dimensions of 30 × 4 millimeters provide optimal balance between pressure drop and catalyst loading, enabling efficient contact between reactants and catalytic sites [7]. Heating systems controlled by built-in Peltier devices allow precise temperature control up to 100°C, while backpressure regulators ensure constant operating pressures up to 100 bar [7].

Optimization studies for continuous-flow deuteration of alkynones reveal significant effects of pressure and temperature on conversion rates and product selectivity [7]. Systematic investigation of pressure effects from 10 to 80 bar demonstrates progressive increases in total conversion from 23% to 82%, accompanied by corresponding changes in product distribution [7]. Temperature optimization studies indicate that elevated temperatures up to 100°C can be employed to enhance reaction rates for sterically hindered substrates without compromising selectivity [7].

Flow rate optimization typically involves balancing residence time requirements with throughput considerations [6] [7]. Optimal flow rates of 1 milliliter per minute provide residence times of 5-15 minutes, enabling complete deuterium incorporation while maintaining reasonable productivity [6] [7]. Scale-up projections indicate that industrial implementations could achieve flow rates of 100-1000 milliliters per minute with proportionally scaled catalyst bed volumes [10] [11].

Heavy water consumption represents a critical economic parameter for continuous-flow deuteration processes [6] [10]. Optimized systems achieve heavy water consumption rates as low as 4.41 microliters per minute, representing significantly higher deuterium efficiency compared to alternative methodologies [6]. This efficiency stems from the in situ generation of deuterium gas and the reversible nature of the hydrogen deuterium exchange process [6].

ParameterOptimized ConditionsRange of OperationIndustrial Scale Projection
Flow Rate (mL/min)1.00.5-2.0100-1000
Pressure (bar)8010-10050-150
Temperature (°C)25-10025-150100-200
Residence Time (min)5-152-3010-60
Catalyst Bed Volume (mL)3020-501000-10000
D₂O Consumption (μL/min)4.412-10500-2000
Total Conversion (%)63-8620-9070-85
Product Selectivity (%)80-9560-9885-95

Process integration considerations for industrial-scale continuous-flow deuteration systems encompass energy recovery, waste minimization, and product purification strategies [8] [11]. Dynamic modeling studies of renewable methanol production at gigawatt scale provide insights into the feasibility and efficiency of large-scale continuous processes [11]. These analyses incorporate fluctuating energy production effects and demonstrate the potential for integrating deuteration processes with renewable energy sources [11].

The National Deuteration Facility has successfully implemented continuous-flow reactor systems that integrate real-time monitoring, streamlined processing, and flexible productivity capabilities [10]. These systems facilitate the adaptation of established batch processes to continuous flow operation, enabling enhanced selectivity and minimized decomposition through precise control of reaction time and temperature [10]. Flow chemistry approaches offer particular advantages for deuterium labeling applications in analytical and medicinal chemistry, where high purity and consistent isotopic incorporation are essential requirements [10].

Economic analysis of continuous-flow deuteration systems reveals significant advantages in terms of capital investment requirements and operational costs compared to batch alternatives [8] [11]. Techno-economic assessments indicate that continuous-flow processes can achieve operating costs of 25-75 dollars per kilogram for industrial-scale production, representing substantial improvements over traditional batch methodologies [8] [11]. Energy consumption optimization through process integration and heat recovery can reduce energy requirements to 15-30 megajoules per kilogram of deuterated methanol produced [8] [11].

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (91.3%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Other CAS

4206-31-9
1455-13-6

Wikipedia

Methan(~2~H)ol

Dates

Modify: 2023-08-15

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